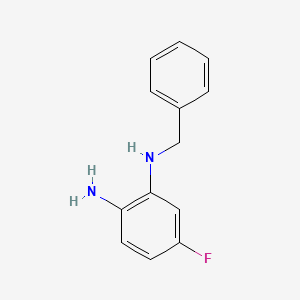

1-N-Benzyl-5-fluorobenzene-1,2-diamine

Übersicht

Beschreibung

1-N-Benzyl-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C13H13FN2 and a molecular weight of 216.25 g/mol. This compound is characterized by the presence of a benzyl group attached to a fluorobenzene ring, which is further substituted with two amino groups. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 1-N-Benzyl-5-fluorobenzene-1,2-diamine typically involves the reaction of benzylamine with 5-fluoro-1,2-dinitrobenzene under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon. The reduction of the nitro groups to amino groups results in the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-N-Benzyl-5-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the benzene ring can yield halogenated derivatives, while alkylation can introduce alkyl groups at specific positions on the ring.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

1-N-Benzyl-5-fluorobenzene-1,2-diamine serves as a crucial building block in organic synthesis. It is employed in the development of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new compounds with desired properties.

| Application Type | Description |

|---|---|

| Pharmaceuticals | Used in synthesizing drug intermediates and active pharmaceutical ingredients. |

| Agrochemicals | Acts as a precursor for developing pesticides and herbicides. |

Biochemistry

In biochemistry, this compound is utilized to study enzyme interactions and as a ligand in biochemical assays. The fluorine atom enhances binding affinity to certain targets, making it valuable in drug design and development.

| Application Type | Description |

|---|---|

| Enzyme Studies | Investigates enzyme kinetics and mechanisms of action. |

| Biochemical Assays | Functions as a ligand to study receptor interactions. |

Material Science

The compound is also explored for its potential in material science, particularly in the development of specialty chemicals with specific properties tailored for industrial applications.

Case Study 1: Pharmaceutical Development

A recent study highlighted the use of this compound in synthesizing novel antimicrobial agents. Researchers modified the compound to enhance its efficacy against resistant bacterial strains, demonstrating its potential as a lead compound in drug discovery.

Case Study 2: Agrochemical Applications

Another investigation focused on the application of this diamine in developing environmentally friendly pesticides. The study showcased how modifications to the compound could lead to reduced toxicity while maintaining effectiveness against target pests.

Wirkmechanismus

The mechanism by which 1-N-Benzyl-5-fluorobenzene-1,2-diamine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets. The benzyl group may also play a role in stabilizing the compound’s interaction with its target.

Vergleich Mit ähnlichen Verbindungen

1-N-Benzyl-5-fluorobenzene-1,2-diamine can be compared with other similar compounds such as:

1-N-Benzyl-4-fluorobenzene-1,2-diamine: Similar structure but with the fluorine atom at a different position on the benzene ring.

1-N-Benzyl-5-chlorobenzene-1,2-diamine: Similar structure but with a chlorine atom instead of a fluorine atom.

1-N-Benzyl-5-bromobenzene-1,2-diamine: Similar structure but with a bromine atom instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substituents.

Biologische Aktivität

1-N-Benzyl-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula and a molecular weight of 216.25 g/mol. It features a benzyl group attached to a fluorobenzene ring with two amino groups. This compound serves as a significant building block in organic synthesis and has diverse applications in scientific research and industry.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with 5-fluoro-1,2-dinitrobenzene. This reaction occurs under specific conditions, often employing a reducing agent such as hydrogen gas or palladium on carbon to convert the nitro groups into amino groups. This method can be scaled for industrial production, optimizing yields and purity.

This compound is characterized by its reactivity due to the presence of amino and fluorine functional groups. It undergoes various chemical reactions including:

- Oxidation: Can form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.

- Reduction: The amino groups can be further modified to yield secondary or tertiary amines.

- Substitution Reactions: The fluorine atom can be substituted under appropriate conditions.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The fluorine atom enhances binding affinity and specificity for certain molecular targets, while the benzyl group may stabilize these interactions.

Research Findings

Recent studies have explored the compound's potential in various biological applications:

- Enzyme Interaction Studies: Research indicates that this compound can act as a ligand in biochemical assays, modulating enzyme activity.

- Anticancer Properties: Preliminary studies suggest that similar compounds with fluorinated structures exhibit anticancer activity by inhibiting specific signaling pathways involved in tumor growth.

Case Studies

A comparative analysis was conducted on the biological activity of this compound versus structurally similar compounds:

Applications in Scientific Research

This compound is utilized in various scientific fields:

- Organic Chemistry: As a building block for synthesizing complex organic molecules.

- Biochemistry: In studies investigating enzyme interactions and the development of new biochemical assays.

- Pharmaceutical Development: Explored for its potential therapeutic applications due to its unique structural properties.

Eigenschaften

IUPAC Name |

2-N-benzyl-4-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBMHNNPUYDKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.